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Compound of Interest

Compound Name: D-glycerate

Cat. No.: B1236648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-glycerate dehydrogenase's

stereospecificity, supported by experimental data and detailed protocols. The objective analysis

of its performance against other alternatives aims to assist researchers and professionals in

drug development and related fields.

D-Glycerate dehydrogenase (GDH), a member of the D-2-hydroxy-acid dehydrogenase

superfamily, plays a crucial role in various metabolic pathways, including glycine, serine, and

threonine metabolism, as well as glyoxylate and dicarboxylate metabolism.[1][2] A key

characteristic of this enzyme is its high stereospecificity for its substrate, D-glycerate. This

guide delves into the experimental evidence that confirms this specificity.

Quantitative Data Summary
The stereospecificity of D-glycerate dehydrogenase is evident from its kinetic parameters. The

enzyme exhibits a strong preference for the D-isomer of glycerate, with no significant activity

reported for the L-isomer. The following table summarizes the kinetic data for human D-
glycerate dehydrogenase.
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Substrate/Cofactor Enzyme
Apparent Michaelis
Constant (Km)

Source

D-Glycerate
Human D-Glycerate

Dehydrogenase
20 mmol/L [3]

Hydroxypyruvate
Human D-Glycerate

Dehydrogenase
0.5 mmol/L [3]

NADPH
Human D-Glycerate

Dehydrogenase
0.08 mmol/L [3]

NADP+
Human D-Glycerate

Dehydrogenase
0.03 mmol/L [3]

Comparison with Alternative Enzymes

To further illustrate the stereospecificity of D-glycerate dehydrogenase, a comparison with

enzymes that act on related substrates is presented below. L-lactate dehydrogenase, for

instance, acts on the L-isomer of glycerate, highlighting the distinct stereochemical

requirements of these enzymes.[4] Glyoxylate reductase also shares some substrate overlap

but has different substrate preferences.[5]

Enzyme
Primary
Substrate(s)

Stereospecificity Notes

D-Glycerate

Dehydrogenase

D-Glycerate,

Hydroxypyruvate

Highly specific for the

D-isomer.[1]

Does not act on L-

lactate.[4]

L-Lactate

Dehydrogenase
L-Lactate, Pyruvate Acts on L-glycerate.[4]

Can interconvert

hydroxypyruvate and

L-glycerate.[4]

Glyoxylate Reductase
Glyoxylate,

Hydroxypyruvate

Can also reduce

hydroxypyruvate to D-

glycerate.[5]
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Spectrophotometric Assay for D-Glycerate Dehydrogenase Activity

This protocol details a common method for determining the activity of D-glycerate
dehydrogenase by monitoring the change in absorbance of NADH or NADPH at 340 nm.

Principle:

The enzymatic activity is measured by following the rate of oxidation or reduction of the

nicotinamide cofactor (NAD+/NADH or NADP+/NADPH). For the forward reaction (reduction of

hydroxypyruvate), the decrease in absorbance at 340 nm due to NADPH oxidation is

monitored. For the reverse reaction (oxidation of D-glycerate), the increase in absorbance at

340 nm due to NADP+ reduction is measured.

Materials:

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes (1 cm path length)

Purified D-glycerate dehydrogenase

Potassium phosphate buffer (pH 7.0)

Hydroxypyruvate solution

NADPH solution

D-glycerate solution

NADP+ solution

Deionized water

Procedure (Forward Reaction):

Prepare a reaction mixture in a cuvette containing:

800 µL of potassium phosphate buffer (100 mM, pH 7.0)
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100 µL of hydroxypyruvate solution (10 mM)

50 µL of NADPH solution (4 mM)

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for

temperature equilibration.

Initiate the reaction by adding 50 µL of the enzyme solution.

Immediately mix the contents of the cuvette by gentle inversion.

Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular

intervals (e.g., every 15 or 30 seconds).

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of

the curve.

A blank reaction without the enzyme or without the substrate should be run to correct for any

non-enzymatic reduction of hydroxypyruvate.

Procedure (Reverse Reaction):

Prepare a reaction mixture in a cuvette containing:

800 µL of potassium phosphate buffer (100 mM, pH 9.0)

100 µL of D-glycerate solution (200 mM)

50 µL of NADP+ solution (10 mM)

Follow steps 2-7 as described for the forward reaction, but monitor the increase in

absorbance at 340 nm.

Calculation of Enzyme Activity:

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (Vtotal / Venzyme) * 106
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Where:

ΔA340/min is the rate of change in absorbance at 340 nm per minute.

ε is the molar extinction coefficient of NADPH (6220 M-1cm-1).

l is the path length of the cuvette (typically 1 cm).

Vtotal is the total volume of the reaction mixture.

Venzyme is the volume of the enzyme solution added.

Visualizations
The following diagrams illustrate the experimental workflow for confirming stereospecificity and

the metabolic context of D-glycerate dehydrogenase.
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Caption: Experimental workflow for confirming the stereospecificity of D-glycerate
dehydrogenase.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1236648?utm_src=pdf-body-img
https://www.benchchem.com/product/b1236648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycolysis / Gluconeogenesis

Glycine, Serine, and Threonine Metabolism

Glyoxylate and Dicarboxylate Metabolism

3-Phospho-D-glycerate

Serine

Multiple
Steps

Hydroxypyruvate

D-Glycerate

D-Glycerate
Dehydrogenase

(NAD(P)H -> NAD(P)+)

Glyoxylate

Glycerate
Kinase

D-Glycerate
Dehydrogenase

(NAD(P)+ -> NAD(P)H)

Glycolate

Glyoxylate
Reductase

Click to download full resolution via product page

Caption: Metabolic pathways involving D-glycerate dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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